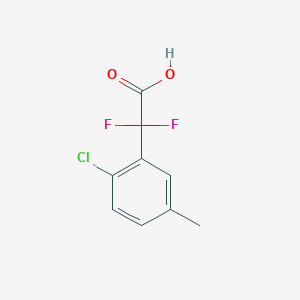
2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid is an organic compound with the molecular formula C9H7ClF2O2. This compound is characterized by the presence of a chloro and methyl group on the phenyl ring, along with two fluorine atoms attached to the acetic acid moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid typically involves the introduction of the chloro and methyl groups onto the phenyl ring, followed by the incorporation of the difluoroacetic acid moiety. One common method involves the chlorination of 2-methylphenyl compounds, followed by a Friedel-Crafts acylation reaction to introduce the difluoroacetic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and acylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and difluoro groups can influence its binding affinity and reactivity, leading to specific biological or chemical effects. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylphenyl acetic acid: Lacks the difluoro groups, leading to different reactivity and applications.
2,2-Difluoroacetic acid: Lacks the phenyl ring, resulting in different chemical properties.
2-Chloro-5-methylbenzoic acid: Contains a benzoic acid moiety instead of the difluoroacetic acid group.
Uniqueness
2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid is unique due to the combination of chloro, methyl, and difluoro groups, which confer specific reactivity and potential applications not found in similar compounds. This uniqueness makes it valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C9H7ClF2O2 |
|---|---|
Molekulargewicht |
220.60 g/mol |
IUPAC-Name |
2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H7ClF2O2/c1-5-2-3-7(10)6(4-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
QGHVPGKNQHXOCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Cl)C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


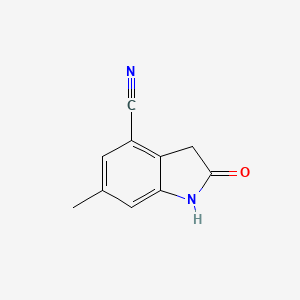
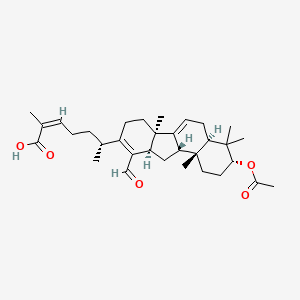
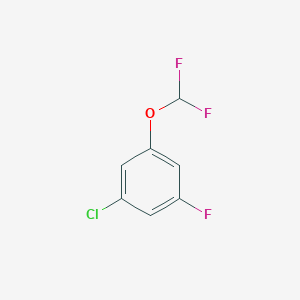


![2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13070582.png)

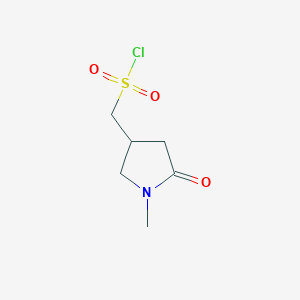

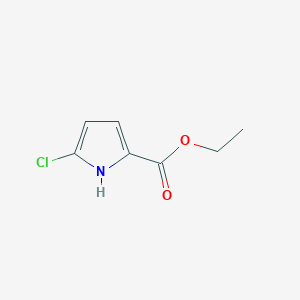
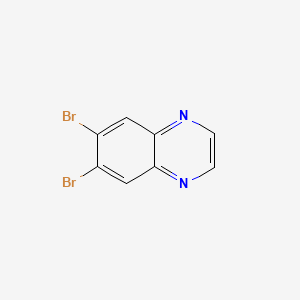
![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine](/img/structure/B13070618.png)
![3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine](/img/structure/B13070636.png)
